(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 175590-75-7
VCID: VC0181498
InChI:
SMILES:
Molecular Formula: C15H26ClNO2
Molecular Weight: 288

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride

CAS No.: 175590-75-7

Cat. No.: VC0181498

Molecular Formula: C15H26ClNO2

Molecular Weight: 288

* For research use only. Not for human or veterinary use.

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride - 175590-75-7

Specification

CAS No. 175590-75-7
Molecular Formula C15H26ClNO2
Molecular Weight 288

Introduction

Chemical Structure and Properties

Molecular Identification

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride is a chiral derivative of 1-phenyl-3-dimethylamino-propane with specific stereochemistry at the 2 and 3 positions . This compound is characterized by the following identifiers:

ParameterValue
CAS Number175774-12-6
Molecular FormulaC15H25NO2·HCl or C15H26ClNO2
Molecular Weight287.83 g/mol
Stereochemistry(2R,3R) configuration

The compound contains two chiral centers, with the R configuration at both the 2 and 3 positions, making it a key intermediate in the synthesis of pharmaceutically active substances .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial sources:

  • (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine hydrochloride

  • trans-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride

  • (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methyl-3-pentanol (Hydrochloride)

These various names reflect different naming conventions in organic chemistry but refer to the same chemical entity.

Structural Features

The compound features several key structural elements that contribute to its biological activity:

  • A phenyl ring with a methoxy substituent at the meta (3) position

  • A tertiary alcohol group at position 3

  • A dimethylamino group connected via a flexible chain

  • Two stereogenic centers with the (2R,3R) configuration

These structural elements, particularly the specific stereochemistry, are crucial for the compound's biological activity and pharmaceutical applications.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride typically involves several sophisticated steps to ensure the correct stereochemistry is achieved. Below are the key synthetic approaches documented in the literature:

Enantiomeric Separation Method

One documented approach involves:

  • Synthesis of a racemic mixture followed by enantiomeric separation

  • Conversion of the compound (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to its base

  • Enantiomeric separation using chiral HPLC column

  • Conversion to the hydrochloride salt

Stereoselective Synthesis

Patents describe methods for stereospecific synthesis that involve:

  • Preparation of intermediates with controlled stereochemistry

  • Use of chiral catalysts and reagents

  • Optimization of reaction conditions to maintain stereochemical integrity

  • Isolation of the final product as the hydrochloride salt

Industrial Production Methods

Industrial production of this compound may employ:

  • Flow chemistry and microreactor systems to enhance efficiency

  • Optimization of reaction parameters to maximize yield and purity

  • Specific protocols for isolation and purification of the hydrochloride salt

  • Quality control measures to ensure stereochemical purity

A key industrial synthetic route involves the conversion of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to its hydrochloride salt, which on reaction with aqueous hydrochloric acid undergoes dehydration yielding (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine. After hydrogenation, this yields a mixture of stereoisomers from which the target compound is isolated .

Pharmacological Properties and Applications

Pharmacological Profile

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride exhibits significant pharmacological activity, primarily related to its role as an intermediate in the synthesis of analgesic compounds. Its pharmacological profile includes:

ActivityMechanismReference
Analgesic EffectInteraction with opioid receptors and modulation of neurotransmitters
Neuroprotective PropertiesReduction in neuronal damage
Anti-inflammatory ActivityInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action likely involves:

  • Interaction with specific molecular targets such as opioid receptors

  • Modulation of neurotransmitter activity, particularly norepinephrine

  • Binding to specific enzymes or receptors with high affinity, leading to the desired biological effects

The compound's unique structure, with specific stereochemistry at the chiral centers, is crucial for its interaction with biological targets. The (2R,3R) configuration appears to be optimal for pharmacological activity .

Relationship to Tapentadol

Role as a Key Intermediate

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride serves as a crucial intermediate in the synthesis of tapentadol, a centrally-acting analgesic with a dual mode of action .

Structural Relationship

The structural relationship between this compound and tapentadol involves:

  • Demethylation of the methoxy group on the phenyl ring

  • Retention of the specific (2R,3R) stereochemistry

  • Maintenance of the dimethylamino functionality

This transformation involves treating the compound with dimethyl sulfide in methanesulfonic acid, followed by appropriate workup procedures to isolate tapentadol or its hydrochloride salt .

Pharmacological Significance

The transformation from (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride to tapentadol is significant because it produces a compound with:

  • Agonist activity at the μ-opioid receptor

  • Norepinephrine reuptake inhibition properties

  • Enhanced analgesic efficacy with potentially fewer side effects compared to traditional opioids

Research and Industrial Applications

Applications in Medicinal Chemistry

The compound finds significant applications in medicinal chemistry:

  • As a chiral building block for the synthesis of complex molecules

  • In structure-activity relationship studies of analgesic compounds

  • For the development of novel therapeutic agents with improved profiles

Analytical Applications

In analytical chemistry, the compound serves as:

  • A reference standard for quality control of pharmaceutical preparations

  • A model compound for studying stereochemical analysis methods

  • A substrate for developing new synthetic methodologies

SpecificationDetails
PurityTypically ranges from 95% to >99%
Package SizesAvailable from mg to kg quantities
FormsCrystalline solid, typically as hydrochloride salt

Multiple suppliers offer this compound, with varying package sizes and purities to meet different research and industrial needs .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride have been reported:

CompoundStructural DifferenceCAS Number
(2S,3S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-olEnantiomer with (2S,3S) configurationVarious
(2R,3R)-1-(Dimethylamino)-3-(3-hydroxyphenyl)-2-methylpentan-3-olHydroxyl instead of methoxy at 3-positionVarious
(2R,3R)-1-(Dimethylamino)-3-(4-methoxyphenyl)-2-methylpentan-3-olMethoxy group at para positionVarious
(2R,3R)-3-Fluoro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amineFluoro instead of hydroxyl at position 3Various

These structural variations lead to distinct pharmacological profiles, emphasizing the importance of the specific stereochemistry and substitution pattern of the parent compound .

Pharmacological Comparisons

Comparative studies with related compounds, including tramadol, highlight the unique properties of derivatives based on (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride:

  • Potentially improved analgesic efficacy

  • Modified side effect profiles

  • Different receptor binding affinities

  • Altered pharmacokinetic properties

These comparisons are valuable for medicinal chemistry research aimed at developing improved analgesics with reduced side effects.

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